5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione
Overview
Description
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is a compound with the CAS Number: 192820-78-3 . It is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and exhibits activity against human pancreatic cancer in vitro and in vivo .
Chemical Reactions Analysis
This compound is a mechanism-based inhibitor of NQO1 . Its inactivation of NQO1 was found to be time- and concentration-dependent and required the presence of a pyridine nucleotide cofactor, indicating a need for metabolic activation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the available resources do not provide more specific information on the physical and chemical properties of this compound.Scientific Research Applications
Mechanism-Based Inhibition of NQO1
ES936 has been characterized as a potent mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). The inhibition process by ES936 is time- and concentration-dependent, requiring metabolic activation. Through X-ray crystallography, ES936's unique orientation within the active site of NQO1 was identified, which, after enzymatic reduction, positions a reactive iminium species close to nucleophilic residues, leading to covalent modification of NQO1. This modification was confirmed by mass spectrometric analysis, highlighting ES936's potential as a tool for studying NQO1's role in cellular systems and in vivo (Winski et al., 2001).
Antitumor Activity Against Pancreatic Cancer
Another study focused on ES936's antitumor properties, especially against pancreatic cancer, identifying thioredoxin reductase as a potential target. ES936 demonstrated potent cytotoxicity in various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without causing redox cycling or oxidative stress. Its efficacy was confirmed in vivo, showing significant tumor volume reduction in pancreatic tumor xenografts in mice, thereby indicating inhibition of thioredoxin reductase as a novel therapeutic strategy in pancreatic cancer treatment (Yan et al., 2009).
Photochromic and Fluorescent Properties
Research on asymmetric dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene revealed photochromic and fluorescent properties in solution. This study suggests the potential of ES936 derivatives for applications in materials science, particularly in the development of new photo-responsive materials (Shepelenko et al., 2014).
Stimulating DNA Synthesis in HeLa Cells
An intriguing aspect of ES936's activity is its ability to stimulate DNA synthesis in HeLa cells independently of NQO1 inhibition. This effect, mediated through the p38 MAPK pathway, suggests ES936 influences cellular redox states and cell growth, indicating a complex biological activity that could have implications for cancer research and therapy (González-Aragón et al., 2010).
Development of Indolequinone-Based Anticancer Agents
Further investigations into the development of indolequinone-based anticancer agents have emphasized the role of ES936 derivatives in treating pancreatic cancer. These studies have explored the relationship between NQO1 inhibition and cytotoxicity, identifying compounds with potent antitumor activities in vivo and across various human cancer cell lines. This research underscores the potential of indolequinone derivatives as a basis for novel anticancer therapies (Siegel et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
CAS RN |
192820-78-3 | |
Record name | ES-936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ES-936 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192820-78-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ES-936 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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